molecular formula C21H20O4 B5878844 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5878844
M. Wt: 336.4 g/mol
InChI Key: SVPOIIMPJLMVLL-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with ethyl and methyl groups at positions 6 and 4, respectively, and a 2-(4-methylphenyl)-2-oxoethoxy moiety at position 5. Coumarins are renowned for their pharmacological versatility, including anticoagulant, antimicrobial, and anticancer activities . The structural modifications in this compound aim to optimize pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.

Properties

IUPAC Name

6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-4-15-10-17-14(3)9-21(23)25-20(17)11-19(15)24-12-18(22)16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPOIIMPJLMVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable phenyl aldehyde (such as 4-methylbenzaldehyde) is reacted with an active methylene compound (such as ethyl acetoacetate) in the presence of a base (e.g., piperidine) to form the intermediate. Subsequent cyclization and further functional group modifications lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has shown potential in various bioassays. It may exhibit activities such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Industrially, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique chemical properties may contribute to advancements in material science.

Mechanism of Action

The mechanism by which 6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit enzymes involved in inflammatory processes or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of coumarin derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Pharmacological Implications
Compound Name Substituents Core Modification Pharmacological Implications References
6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one - 6-ethyl
- 4-methyl
- 7-[2-(4-methylphenyl)-2-oxoethoxy]
Standard chromenone core Enhanced lipophilicity; potential metabolic stability -
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one - 4-(4-methoxyphenyl)
- 7-[2-(4-methylphenyl)-2-oxoethoxy]
Methoxy group at position 4 Increased polarity; possible altered receptor affinity
6-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-cyclopenta[c]chromen-4-one - 6-methyl
- Cyclopenta-fused core
Fused cyclopenta ring Altered ring strain; potential impact on bioavailability
7-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (6i) - 7-[2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy] Piperazine-fluorobenzyl group High antidepressant activity (5-HT1A receptor binding)
6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one - 6-chloro
- 7-(2-methylpropoxy)
Chlorine substitution Improved metabolic stability (bioisosteric effect)
6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-chromen-6-yl)-2-oxoethyl]-chromen - 6,7-dimethoxy
- 4-[2-(5-methoxy-2,2-dimethyl-chromen-6-yl)-2-oxoethyl]
Multiple methoxy groups Increased lipophilicity; antioxidant potential

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The introduction of a chlorine atom (e.g., in 6-chloro derivatives) enhances resistance to oxidative degradation via bioisosteric replacement of hydrogen .
  • Receptor Binding : The 2-(4-methylphenyl)-2-oxoethoxy group at position 7 in the target compound shares structural similarities with the 2-oxoethyl-piperazine moiety in compound 6i, which exhibited potent 5-HT1A receptor binding . However, the absence of a fluorobenzyl group in the target compound may limit its specificity for serotonin receptors.
  • Antioxidant Activity : Compounds with methoxy substituents (e.g., 6,7-dimethoxy derivatives) demonstrate enhanced antioxidant capacity due to electron-donating effects, whereas alkyl substituents (e.g., ethyl, methyl) may prioritize steric effects over radical scavenging .

Biological Activity

6-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with several substituents that may influence its biological activity. The molecular formula is C19H16O4C_{19}H_{16}O_4 with a molecular weight of approximately 308.33 g/mol. The presence of the ethyl and methyl groups, along with the 4-methylphenyl and oxoethoxy substituents, suggests a potential for various pharmacological effects.

Anticancer Activity

Research has indicated that chromen-2-one derivatives exhibit significant anticancer properties. For instance, a study on related coumarin compounds demonstrated their efficacy against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. Among various synthesized compounds, some showed IC50 values comparable to standard chemotherapeutics like 5-fluorouracil, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µg/ml)
Compound 13aMCF-75.5
Compound 13aHepG-26.9
Compound 5hMCF-7Moderate
Compound 5hHepG-2Moderate

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A derivative of the chromen-2-one class was tested for antibacterial activity against Staphylococcus aureus, showing varying degrees of effectiveness depending on the specific substituents present . This indicates that modifications to the base structure can enhance or diminish antimicrobial potency.

Table 2: Antimicrobial Activity of Chromen Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/ml)
Compound 3dS. aureus62.5
Compound 3aS. aureus100

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Modulation : The compound may affect gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several studies have focused on the synthesis and evaluation of chromen derivatives for their biological properties:

  • Neelgundmath et al. (2015) synthesized a series of coumarin derivatives and assessed their anticancer activities against MCF-7 and HepG-2 cell lines, finding several compounds with promising results .
  • Benci et al. (2012) explored various structural modifications in coumarins to enhance their anticancer efficacy, demonstrating that specific substitutions significantly influence biological activity .

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